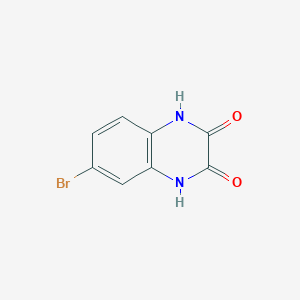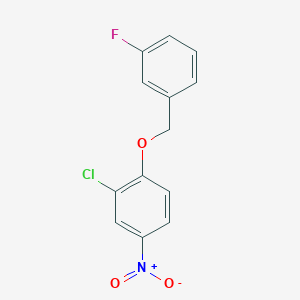
2-氯-1-(3-氟苄氧基)-4-硝基苯
概述
描述
2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene is a chemical compound with the molecular formula C13H9ClFNO3 and a molecular weight of 281.66 g/mol . It is not intended for human or veterinary use, but rather for research purposes.
Synthesis Analysis
The synthesis of 2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene involves several steps. One method involves the reaction of 2-chloro-4-nitrophenol with 3-fluorobenzyl chloride in the presence of potassium carbonate, followed by refluxing in acetonitrile . Another method involves the reduction of 2-chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene using zinc powder and ammonium chloride in ethanol at 60°C .Molecular Structure Analysis
In the molecular structure of 2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene, the benzene rings are oriented at a dihedral angle of 41.23° . The crystal structure shows intermolecular C—H…O interactions linking the molecules in a herring-bone arrangement along the b axis .Physical And Chemical Properties Analysis
2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene is a crystal with a melting point of 101°C . It is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and chloroform .科学研究应用
合成和有机化学应用
2-氟-4-溴联苯的实用合成
这项研究展示了一个相关化合物的合成过程,展示了可能适用或可调整用于合成类似2-氯-1-(3-氟苄氧基)-4-硝基苯的衍生物的方法。该研究突出了创造复杂联苯结构的实用方法,这对于合成各种有机化合物,包括具有特定电子性能的药物和材料,可能是相关的(Qiu et al., 2009)。
合成中的光敏和保护基团
光敏保护基团 —— 综述
讨论了在合成化学中应用光敏基团,如2-硝基苯甲醛及相关衍生物。这些基团可以在复杂有机分子的合成中被有策略地使用,表明硝基苯衍生物在创造光敏或对光响应的材料方面的潜在用途(Amit et al., 1974)。
环境和分析化学
硝基团的亲核芳香取代
这项研究探讨了硝基芳香化合物在亲核取代中的化学行为,这可能对理解2-氯-1-(3-氟苄氧基)-4-硝基苯在环境修复或合成应用中的反应性和潜在应用有所帮助(Pietra & Vitali, 1972)。
硝基苯生产过程及其技术进展综述
提供了硝基苯衍生物的工业生产和技术进步的见解。了解这些过程可能为相关化合物的制造潜力提供背景,包括2-氯-1-(3-氟苄氧基)-4-硝基苯,特别是在可扩展性和环境考虑方面(Zhao Hong, 2003)。
属性
IUPAC Name |
2-chloro-1-[(3-fluorophenyl)methoxy]-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClFNO3/c14-12-7-11(16(17)18)4-5-13(12)19-8-9-2-1-3-10(15)6-9/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFTHVDYRPHJAND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)COC2=C(C=C(C=C2)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30427605 | |
| Record name | 2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30427605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene | |
CAS RN |
443882-99-3 | |
| Record name | 2-Chloro-1-[(3-fluorophenyl)methoxy]-4-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=443882-99-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30427605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details




Synthesis routes and methods V
Procedure details







Q & A
Q1: What is the spatial arrangement of the benzene rings in the structure of 2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene?
A1: The two benzene rings within the 2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene molecule are not coplanar. They are oriented at a dihedral angle of 41.23° []. This non-planar arrangement can influence the molecule's overall shape and potential interactions with other molecules.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

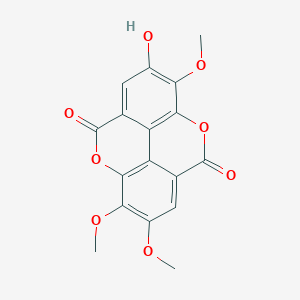




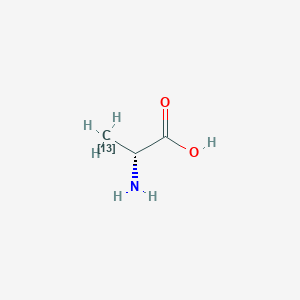



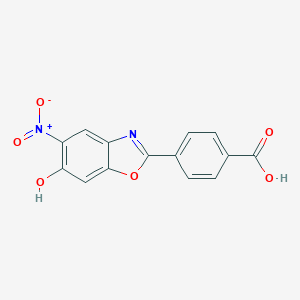
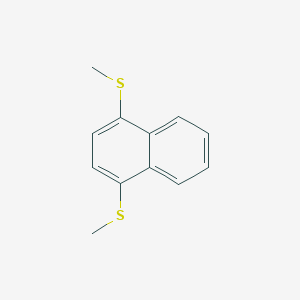
![2,4-Dichloropyrido[2,3-d]pyrimidine](/img/structure/B159073.png)
